
Bis(2-hydroxyethyl)ammonium perfluorooctanesulfonate
Übersicht
Beschreibung
Bis(2-hydroxyethyl)ammonium perfluorooctanesulfonate is a fluorinated compound characterized by its unique chemical structure, which includes a perfluorooctane sulfonate backbone. This compound is known for its strong carbon-fluorine bonds, rendering it highly stable and resistant to degradation . It is primarily used in research and development due to its distinct physicochemical properties .
Wirkmechanismus
Target of Action
Bis(2-hydroxyethyl)ammonium perfluorooctanesulfonate is a fluorinated compound that is often explored for its surfactant qualities . The primary targets of this compound are the interfaces between two liquids or between a liquid and a solid, where it can lower the surface tension .
Mode of Action
The compound’s mode of action revolves around its surfactant capability, which can facilitate various reactions and interactions at the molecular level . This compound is characterized by the presence of a perfluorooctane sulfonate backbone, known for its strong carbon-fluorine bonds, rendering it both chemically and thermally stable . The addition of bis(2-hydroxyethyl)ammonium groups introduces polar functionalities, enhancing its solubility in water and other polar solvents .
Biochemical Pathways
Its surfactant properties suggest that it could significantly influence the behavior of compounds in both synthetic and natural environments .
Pharmacokinetics
Its unique balance between hydrophobic and hydrophilic properties, due to the presence of perfluorooctane sulfonate backbone and bis(2-hydroxyethyl)ammonium groups, may influence its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its surfactant properties. It can facilitate various reactions and interactions at the molecular level, significantly influencing the behavior of compounds in both synthetic and natural environments .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Its unique chemical structure, which imbues it with distinct physicochemical properties, makes it an interesting subject of study in materials science and environmental chemistry .
Biochemische Analyse
Biochemical Properties
Bis(2-hydroxyethyl)ammonium perfluorooctanesulfonate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. The nature of these interactions is primarily based on the strong affinity of the perfluorooctane sulfonate group for hydrophobic regions of proteins and enzymes, leading to alterations in their activity and stability .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression of genes involved in metabolic pathways, thereby altering cellular metabolism. Additionally, it can impact cell signaling pathways by interacting with membrane-bound receptors and enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target molecules, affecting their function. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can undergo degradation under certain conditions. Long-term exposure to this compound has been shown to affect cellular function, with potential implications for cell viability and proliferation. Studies have indicated that prolonged exposure can lead to cumulative effects on cellular processes, highlighting the importance of monitoring its stability and degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological functions. At higher doses, it can exhibit toxic or adverse effects, including disruptions in metabolic processes and organ function. Threshold effects have been observed, where a certain dosage level leads to significant physiological changes, emphasizing the need for careful dosage management in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can affect the activity of key metabolic enzymes, leading to alterations in the production and utilization of metabolites. These interactions can have downstream effects on cellular energy balance and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can influence its accumulation in certain tissues, affecting its overall bioavailability and activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxyethyl)ammonium perfluorooctanesulfonate typically involves the reaction of perfluorooctanesulfonyl fluoride with diethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme can be represented as follows:
C8F17SO2F+HOCH2CH2NHCH2CH2OH→C8F17SO3NHCH2CH2OH+HF
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-hydroxyethyl)ammonium perfluorooctanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the perfluorooctane sulfonate backbone.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Bis(2-hydroxyethyl)ammonium perfluorooctanesulfonate is utilized in various scientific research applications, including:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Perfluorooctanesulfonic acid: Similar in structure but lacks the bis(2-hydroxyethyl)ammonium group.
Perfluorooctanoic acid: Another fluorinated compound with a carboxylic acid group instead of a sulfonate group.
Bis(2-hydroxyethyl)ammonium perfluorobutanesulfonate: A shorter-chain analog with similar properties but different physicochemical characteristics.
Uniqueness
Bis(2-hydroxyethyl)ammonium perfluorooctanesulfonate stands out due to its unique combination of a perfluorooctane sulfonate backbone and bis(2-hydroxyethyl)ammonium group. This combination imparts distinct properties, such as enhanced stability and specific interactions with biological molecules, making it valuable for various research and industrial applications .
Eigenschaften
CAS-Nummer |
70225-14-8 |
|---|---|
Molekularformel |
C12H12F17NO5S |
Molekulargewicht |
605.27 g/mol |
IUPAC-Name |
bis(2-hydroxyethyl)azanium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonate |
InChI |
InChI=1S/C8HF17O3S.C4H11NO2/c9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)29(26,27)28;6-3-1-5-2-4-7/h(H,26,27,28);5-7H,1-4H2 |
InChI-Schlüssel |
OHPZNXYJAZBDSJ-UHFFFAOYSA-N |
SMILES |
C(CO)NCCO.C(C(C(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Kanonische SMILES |
C(CO)[NH2+]CCO.C(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Key on ui other cas no. |
70225-14-8 |
Piktogramme |
Irritant; Health Hazard; Environmental Hazard |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


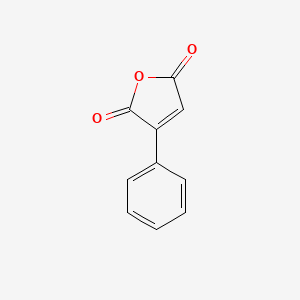
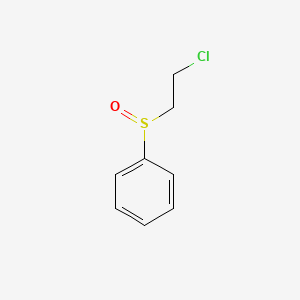
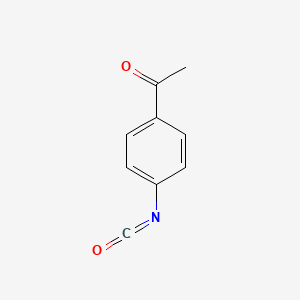
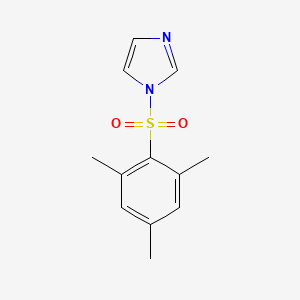
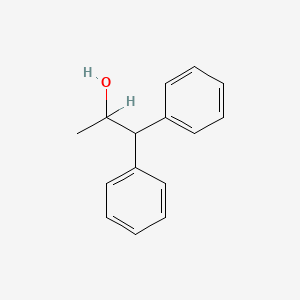

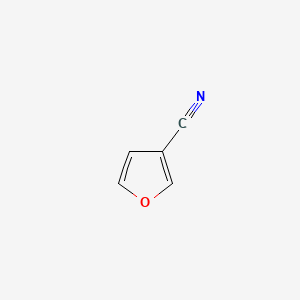

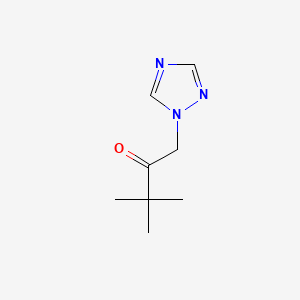
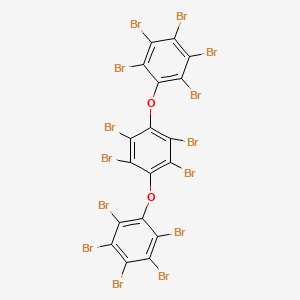
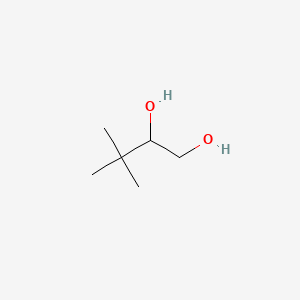
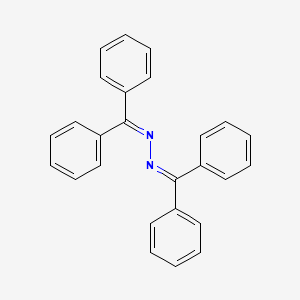
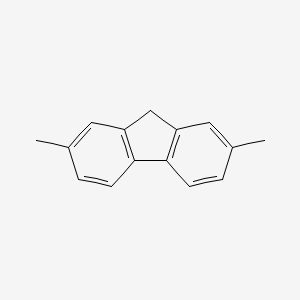
![7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine](/img/structure/B1345523.png)
